molecular formula C17H19BrClN3OS2 B2557147 N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1215776-71-8

N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2557147
CAS RN: 1215776-71-8
M. Wt: 460.83
InChI Key: XAUWCTSRNHEIQJ-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride” is a compound that has been synthesized in the field of medicinal chemistry . It is a benzothiazole derivative, a class of compounds known for their anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various methods. For instance, the melting point can be determined experimentally . The IR, 1H, 13C NMR, and mass spectral data can provide information about the chemical structure .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effect against steel in acidic solutions. Experimental and theoretical studies highlight their efficiency and stability as corrosion inhibitors, providing a foundation for developing new materials with enhanced protective qualities against corrosion in industrial applications (Hu et al., 2016).

Synthesis of Structurally Diverse Libraries

Research has focused on the generation of structurally diverse chemical libraries through alkylation and ring closure reactions. These methodologies utilize starting materials like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride for the synthesis of a wide range of compounds, indicating the versatility of similar chemical structures in synthetic organic chemistry (Roman, 2013).

Antimicrobial and Antifungal Agents

Compounds derived from benzothiazole and thiazoline have been synthesized and shown to possess anti-inflammatory and antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Lynch et al., 2006). Additionally, novel synthetic routes have been explored for the creation of thiophene-based compounds with potential antifungal properties, which could lead to the development of new antifungal medications or agricultural chemicals (Narayana et al., 2004).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the available literature, benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have also been evaluated for anti-inflammatory activity .

Future Directions

The future directions for research on this compound could include further exploration of its anti-tubercular and anti-inflammatory activities . Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS2.ClH/c1-20(2)10-5-11-21(16(22)14-8-9-15(18)23-14)17-19-12-6-3-4-7-13(12)24-17;/h3-4,6-9H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUWCTSRNHEIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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